{3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-2,5'-dioxo-1',5'-dihydrospiro[indole-3,2'-pyrrol]-1(2H)-yl}acetic acid
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Overview
Description
2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a spiro-indole-pyrrol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID typically involves multiple steps, including the formation of the spiro-indole-pyrrol core and subsequent functionalization. One common method involves the use of a Friedel-Crafts acylation reaction to introduce the 4-chlorobenzoyl group, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)benzoic acid: Shares the 4-chlorobenzoyl group but lacks the spiro-indole-pyrrol core.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: Similar structure but with different functional groups and substitutions.
Uniqueness
2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID is unique due to its spiro-indole-pyrrol core, which imparts specific chemical and biological properties that are not present in simpler analogs .
Properties
Molecular Formula |
C23H19ClN2O7 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-[(3'Z)-3'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-1-yl]acetic acid |
InChI |
InChI=1S/C23H19ClN2O7/c1-33-11-10-26-21(31)20(30)18(19(29)13-6-8-14(24)9-7-13)23(26)15-4-2-3-5-16(15)25(22(23)32)12-17(27)28/h2-9,29H,10-12H2,1H3,(H,27,28)/b19-18+ |
InChI Key |
DVVPWUXDLYVTQS-VHEBQXMUSA-N |
Isomeric SMILES |
COCCN1C(=O)C(=O)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C13C4=CC=CC=C4N(C3=O)CC(=O)O |
Canonical SMILES |
COCCN1C(=O)C(=O)C(=C(C2=CC=C(C=C2)Cl)O)C13C4=CC=CC=C4N(C3=O)CC(=O)O |
Origin of Product |
United States |
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